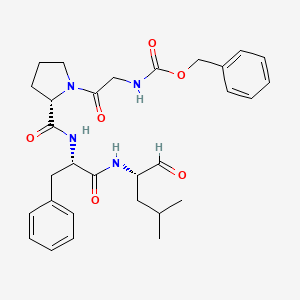

Z-Gly-Pro-Phe-Leu-CHO

Descripción

Propiedades

Fórmula molecular |

C30H38N4O6 |

|---|---|

Peso molecular |

550.6 g/mol |

Nombre IUPAC |

benzyl N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |

InChI |

InChI=1S/C30H38N4O6/c1-21(2)16-24(19-35)32-28(37)25(17-22-10-5-3-6-11-22)33-29(38)26-14-9-15-34(26)27(36)18-31-30(39)40-20-23-12-7-4-8-13-23/h3-8,10-13,19,21,24-26H,9,14-18,20H2,1-2H3,(H,31,39)(H,32,37)(H,33,38)/t24-,25-,26-/m0/s1 |

Clave InChI |

UHOXMCLZGLAXAZ-GSDHBNRESA-N |

SMILES isomérico |

CC(C)C[C@@H](C=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3 |

SMILES canónico |

CC(C)CC(C=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3 |

Origen del producto |

United States |

Foundational & Exploratory

Z-Gly-Pro-Phe-Leu-CHO: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Pro-Phe-Leu-CHO is a potent and selective tetrapeptide aldehyde inhibitor of the proteasome, a critical cellular machine responsible for protein degradation. Its ability to specifically target the chymotrypsin-like activity of the proteasome has made it a valuable tool in studying the ubiquitin-proteasome pathway and a lead compound in the development of therapeutics for various diseases, including cancer. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Z-Gly-Pro-Phe-Leu-CHO, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Discovery

The discovery of Z-Gly-Pro-Phe-Leu-CHO is rooted in the pioneering work on peptide aldehydes as inhibitors of the multicatalytic proteinase complex, now known as the proteasome. Research in the early 1990s, notably by the laboratory of Marian Orlowski, systematically explored the substrate specificity of the different proteolytic activities of the proteasome. These studies utilized a variety of synthetic peptide substrates to characterize the active sites of the enzyme complex.

Quantitative Inhibitory Activity

Z-Gly-Pro-Phe-Leu-CHO exhibits potent and selective inhibition of the various catalytic activities of the proteasome. The following table summarizes the key quantitative data for its inhibitory potency.

| Proteasomal Activity | Parameter | Value | Reference |

| Branched Chain Amino Acid Preferring | Kᵢ | 1.5 µM | [1] |

| Small Neutral Amino Acid Preferring | Kᵢ | 2.3 µM | [1] |

| Chymotrypsin-like | Kᵢ | 40.5 µM | [1] |

| Peptidyl-glutamyl Peptide Hydrolyzing | IC₅₀ | 3.1 µM | [1] |

Synthesis

The synthesis of Z-Gly-Pro-Phe-Leu-CHO can be achieved through a multi-step process involving either solution-phase or solid-phase peptide synthesis, followed by the conversion of the C-terminal amino acid to the corresponding aldehyde. Below is a representative experimental protocol for the synthesis of a tetrapeptide aldehyde, which can be adapted for Z-Gly-Pro-Phe-Leu-CHO.

Experimental Protocol: Representative Solid-Phase Synthesis of a Tetrapeptide Aldehyde

This protocol outlines a general strategy for the solid-phase synthesis of a C-terminal peptide aldehyde.

Materials:

-

Fmoc-Leu-Wang resin

-

Fmoc-Phe-OH

-

Fmoc-Pro-OH

-

Fmoc-Gly-OH

-

Z-Cl (Benzyl chloroformate)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dess-Martin periodinane (DMP)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell Fmoc-Leu-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from Leucine. Wash the resin thoroughly with DMF and DCM.

-

Peptide Coupling (Phenylalanine): In a separate vessel, pre-activate Fmoc-Phe-OH with DIC and HOBt in DMF for 20 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 sequentially for Fmoc-Pro-OH and Fmoc-Gly-OH to elongate the peptide chain.

-

N-terminal Capping (Z-group): After the final Fmoc deprotection, react the N-terminal glycine with Z-Cl in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in DCM to introduce the benzyloxycarbonyl (Z) protecting group. Wash the resin with DCM.

-

Cleavage and C-terminal Alcohol Formation: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups. This process will yield the C-terminal carboxylic acid. The peptide is then precipitated in cold diethyl ether, centrifuged, and lyophilized. The resulting peptide acid is then reduced to the corresponding alcohol using a suitable reducing agent like borane-tetrahydrofuran complex.

-

Oxidation to Aldehyde: Dissolve the purified peptide alcohol in DCM and treat with Dess-Martin periodinane to oxidize the primary alcohol to the corresponding aldehyde. The reaction is monitored by thin-layer chromatography.

-

Purification: The crude peptide aldehyde is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final product, Z-Gly-Pro-Phe-Leu-CHO.

References

An In-Depth Technical Guide to Z-Gly-Pro-Phe-Leu-CHO (CAS: 159659-05-9): A Potent Proteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Gly-Pro-Phe-Leu-CHO, also known as Z-GPFL-CHO, is a synthetic tetrapeptide aldehyde that functions as a highly selective and potent inhibitor of the proteasome. With the CAS number 159659-05-9, this compound has emerged as a valuable tool in cellular biology and cancer research. Its mechanism of action involves the reversible inhibition of the various proteolytic activities of the 20S proteasome, a critical cellular machinery for protein degradation. By disrupting proteasome function, Z-Gly-Pro-Phe-Leu-CHO can induce apoptosis and interfere with key signaling pathways, such as the NF-κB pathway, making it a compound of interest for therapeutic development, particularly in oncology. This guide provides a comprehensive overview of the technical data available for Z-Gly-Pro-Phe-Leu-CHO, including its biochemical properties, experimental protocols for its evaluation, and its impact on cellular signaling.

Core Compound Properties

Z-Gly-Pro-Phe-Leu-CHO is a peptide aldehyde with a molecular weight of 550.65 g/mol and a chemical formula of C30H38N4O6. The "Z" in its name refers to a benzyloxycarbonyl protecting group attached to the N-terminus of the glycine residue. The C-terminal aldehyde group is crucial for its inhibitory activity, as it forms a reversible covalent bond with the active site threonine residues of the proteasome.

Quantitative Inhibitory Activity

The inhibitory potency of Z-Gly-Pro-Phe-Leu-CHO against the different catalytic activities of the proteasome has been quantified, providing insights into its selectivity. The following table summarizes the key inhibition constants (Ki) and the half-maximal inhibitory concentration (IC50) reported for this compound.[1]

| Proteasomal Activity | Inhibition Constant (Ki) | IC50 |

| Branched-Chain Amino Acid Preferring | 1.5 µM | Not Reported |

| Small Neutral Amino Acid Preferring | 2.3 µM | Not Reported |

| Chymotrypsin-like | 40.5 µM | Not Reported |

| Peptidyl-Glutamyl Peptide Hydrolyzing | Not Reported | 3.1 µM |

Mechanism of Action: Proteasome Inhibition and Downstream Effects

The primary mechanism of action of Z-Gly-Pro-Phe-Leu-CHO is the inhibition of the 20S proteasome. The proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a central role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.

By inhibiting the proteasome, Z-Gly-Pro-Phe-Leu-CHO disrupts cellular homeostasis, leading to the accumulation of misfolded and regulatory proteins. This accumulation triggers cellular stress and can ultimately lead to programmed cell death, or apoptosis.

Impact on the NF-κB Signaling Pathway

One of the most well-documented consequences of proteasome inhibition is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4][5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon receiving an appropriate stimulus, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and proliferation.

Z-Gly-Pro-Phe-Leu-CHO, by inhibiting proteasomal degradation of IκBα, prevents the activation of NF-κB. This has significant implications in cancers where constitutive NF-κB activation is a key driver of tumor growth and resistance to therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cell-selective inhibition of NF-κB signaling improves therapeutic index in a melanoma chemotherapy model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pro-inflammation NF-κB signaling triggers a positive feedback via enhancing cholesterol accumulation in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pro-inflammation NF-κB signaling triggers a positive feedback via enhancing cholesterol accumulation in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitin-Proteasome System: A Core Technical Guide for Researchers

The ubiquitin-proteasome system (UPS) is a highly regulated and essential cellular machinery responsible for the targeted degradation of the majority of intracellular proteins in eukaryotes. This intricate pathway plays a pivotal role in maintaining protein homeostasis, controlling the cell cycle, regulating signal transduction, and eliminating misfolded or damaged proteins.[1][2] Its dysregulation is implicated in a wide range of human diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, making it a prime target for therapeutic intervention. This guide provides an in-depth technical overview of the core components and mechanisms of the UPS, tailored for researchers, scientists, and drug development professionals.

The Core Machinery: An Enzymatic Cascade

The covalent attachment of a small, 76-amino acid protein called ubiquitin to a substrate protein marks it for degradation by the 26S proteasome. This process, known as ubiquitination, is a sequential enzymatic cascade involving three key enzymes: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s).[3]

E1: Ubiquitin Activation

The cascade begins with the ATP-dependent activation of ubiquitin by an E1 enzyme. This process involves the formation of a high-energy thioester bond between the C-terminal glycine of ubiquitin and a cysteine residue in the active site of the E1.[4][5] In humans, there are a small number of E1 enzymes that serve a large number of downstream E2s.[6]

E2: Ubiquitin Conjugation

The activated ubiquitin is then transferred from the E1 to the active site cysteine of an E2 ubiquitin-conjugating enzyme.[7] There are several dozen E2 enzymes in humans, and they play a role in determining the type of ubiquitin chain that is assembled on the substrate.[6]

E3: Substrate Recognition and Ubiquitin Ligation

The final and most critical step for substrate specificity is mediated by an E3 ubiquitin ligase.[8] With over 600 putative E3 ligases in the human genome, these enzymes are responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin from the E2 to a lysine residue on the substrate.[9][10] This process can result in the attachment of a single ubiquitin molecule (monoubiquitination) or the formation of a polyubiquitin chain (polyubiquitination).[8] The type of polyubiquitin linkage (e.g., K48-linked, K63-linked) determines the fate of the substrate protein. K48-linked polyubiquitin chains are the canonical signal for degradation by the proteasome.[8]

The Proteasome: The Cellular Executioner

The 26S proteasome is a large, multi-subunit protease complex that recognizes, unfolds, and degrades polyubiquitinated proteins into small peptides.[11][12] It is composed of a 20S core particle (CP), which contains the proteolytic active sites, and one or two 19S regulatory particles (RP) that cap the ends of the 20S core.[13][14] The 19S RP is responsible for recognizing the polyubiquitin chain, deubiquitinating the substrate, and unfolding and translocating it into the 20S core for degradation.[11]

Quantitative Data on the Ubiquitin-Proteasome System

Quantitative understanding of the UPS is crucial for modeling its dynamics and for the rational design of therapeutics. Below are tables summarizing key quantitative parameters of the system.

| Component | Cellular Concentration/Abundance | Organism/Cell Type |

| Free Ubiquitin | ~82% of total ubiquitin | Human Frontal Cortex |

| Monoubiquitinated Substrates | ~13% of total ubiquitin | Human Frontal Cortex |

| Polyubiquitinated Substrates | ~4% of total ubiquitin | Human Frontal Cortex |

| Proteasome | ~1% of total cellular protein | Eukaryotic Cells |

Table 1: Cellular Abundance of Key UPS Components. This table provides an overview of the relative concentrations of ubiquitin and the proteasome within the cell. Data sourced from[15][16].

| Enzyme/Complex | Substrate | K_m | k_cat | k_cat/K_m (Specificity Constant) |

| E2(25)K | Ubiquitin (for di-ubiquitin formation) | - | 488 M⁻¹ min⁻¹ (for Ub) | - |

| E2(25)K | Di-ubiquitin (for tri-ubiquitin formation) | - | 1170 M⁻¹ min⁻¹ (for Ub₂) | - |

| Human Uba1 (E1) | Representative Human E2s | ~121 ± 72 nM | ~4.0 ± 1.2 s⁻¹ | - |

| 26S Proteasome | Model Substrate (Securin) | - | Rate dependent on ubiquitin configuration | - |

| 26S Proteasome | Model Substrate (Cyclin B) | - | Rate dependent on ubiquitin configuration | - |

| 26S Proteasome | Model Substrate (Geminin) | - | Rate dependent on ubiquitin configuration | - |

Table 2: Kinetic Parameters of UPS Enzymes. This table presents a selection of reported kinetic parameters for key enzymes in the ubiquitination cascade and the proteasome. Note that kinetic parameters can vary significantly depending on the specific enzyme, substrate, and experimental conditions. Data sourced from[17][18][19].

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying the complex biochemistry of the UPS.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to determine if a protein of interest is a substrate for a particular E3 ligase.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme

-

Recombinant E3 ligase of interest

-

Recombinant or purified substrate protein

-

Ubiquitin

-

10X Ubiquitination Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)

-

ATP solution (e.g., 20 mM)

-

SDS-PAGE loading buffer

-

Antibodies against the substrate, ubiquitin, and/or the E3 ligase for Western blot analysis

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice. A typical 30-50 µL reaction includes:

-

Set up negative control reactions, omitting E1, E2, E3, or ATP to ensure the observed ubiquitination is specific.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Analyze the results by Western blotting using antibodies specific to the substrate protein. A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate should be observed.

Proteasome Activity Assay

This assay measures the proteolytic activity of the proteasome, often using a fluorogenic peptide substrate.

Materials:

-

Cell or tissue lysate containing proteasomes, or purified proteasomes

-

Proteasome Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP)[23]

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)[24]

-

Proteasome inhibitor (e.g., MG-132) for negative control[24]

-

Fluorometer or microplate reader capable of fluorescence detection

Procedure:

-

Prepare cell or tissue lysates by homogenization or sonication in a suitable lysis buffer on ice.

-

Determine the protein concentration of the lysate.

-

In a 96-well black plate, add the cell lysate (e.g., 20-50 µg of total protein) to the wells.

-

For negative controls, pre-incubate a set of samples with a proteasome inhibitor (e.g., MG-132) for 15-30 minutes at 37°C.

-

Add the Proteasome Assay Buffer to each well to the desired final volume.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/440 nm for AMC) at multiple time points to determine the reaction kinetics.[24]

-

Calculate the proteasome activity by subtracting the fluorescence of the inhibitor-treated samples from the untreated samples.

Visualizing the Ubiquitin-Proteasome System

Diagrams are essential for conceptualizing the complex pathways and experimental workflows within the UPS.

Caption: The enzymatic cascade of the ubiquitin-proteasome system.

Caption: Workflow for an in vitro ubiquitination assay.

Caption: Workflow for a proteasome activity assay.

Methods for Identifying E3 Ligase Substrates

Identifying the specific substrates of the vast number of E3 ligases is a major challenge in the field. Several systematic approaches are employed to tackle this.[9][25]

-

Yeast Two-Hybrid (Y2H) Screens: This genetic method identifies protein-protein interactions and can be used to screen libraries of potential substrates against a specific E3 ligase.[9]

-

Affinity Purification coupled with Mass Spectrometry (AP-MS): An E3 ligase of interest is tagged and expressed in cells. The E3 and its interacting proteins are then purified and identified by mass spectrometry.[26]

-

Proximity-Dependent Biotinylation (e.g., BioID): An E3 ligase is fused to a promiscuous biotin ligase. Proteins in close proximity to the E3, including transiently interacting substrates, are biotinylated and can be subsequently purified and identified.[2]

-

Protein Microarrays: A large number of purified proteins are spotted onto a microarray, which is then incubated with the components of the ubiquitination machinery (E1, E2, E3, and ubiquitin) to identify substrates in a high-throughput manner.

-

Quantitative Proteomics: This approach compares the proteome of cells with normal and impaired E3 ligase activity. Substrates of the E3 ligase are expected to accumulate when the E3's function is inhibited.[25]

References

- 1. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]

- 2. Identification of E3 Ubiquitin Ligase Substrates Using Biotin Ligase-Based Proximity Labeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Ubiquitin-like protein activation by E1 enzymes: the apex for downstream signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ubiquitin-conjugating enzyme - Wikipedia [en.wikipedia.org]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Ubiquitin ligase - Wikipedia [en.wikipedia.org]

- 9. Systematic approaches to identify E3 ligase substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systematic approaches to identify E3 ligase substrates [ouci.dntb.gov.ua]

- 11. portlandpress.com [portlandpress.com]

- 12. Unlocking the proteasome: Structure and function | Abcam [abcam.com]

- 13. Proteasome - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. Protein standard absolute quantification (PSAQ) method for the measurement of cellular ubiquitin pools - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Percent of cell protein that is proteasome - Unspecified - BNID 108717 [bionumbers.hms.harvard.edu]

- 17. Substrate degradation by the proteasome: a single-molecule kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A 25-kilodalton ubiquitin carrier protein (E2) catalyzes multi-ubiquitin chain synthesis via lysine 48 of ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]

- 22. In vitro Protein Ubiquitination Assays [bio-protocol.org]

- 23. Proteasome activity assay [bio-protocol.org]

- 24. resources.novusbio.com [resources.novusbio.com]

- 25. Systematic approaches to identify E3 ligase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Chymotrypsin-Like Activity of the Proteasome: A Technical Guide for Researchers

November 2025

Abstract

The 26S proteasome is a sophisticated and essential multi-catalytic protease complex responsible for the regulated degradation of the majority of intracellular proteins in eukaryotic cells. Its proteolytic activity is compartmentalized within the 20S core particle, which harbors three distinct catalytic sites: chymotrypsin-like, trypsin-like, and caspase-like. Of these, the chymotrypsin-like activity, primarily residing in the β5 subunit, is often the rate-limiting step in protein degradation and a key target for therapeutic intervention, particularly in oncology. This in-depth technical guide provides a comprehensive overview of the chymotrypsin-like activity of the proteasome for researchers, scientists, and drug development professionals. It covers the core mechanisms, substrate specificity, and its pivotal role in cellular signaling pathways, particularly the NF-κB and p53 pathways. Detailed experimental protocols for the assessment of chymotrypsin-like activity and its cellular consequences are provided, alongside a summary of quantitative data for key inhibitors.

Introduction to the Proteasome and its Catalytic Activities

The 26S proteasome is a large, ATP-dependent proteolytic complex that plays a central role in maintaining cellular homeostasis by degrading ubiquitinated proteins.[1] It is composed of a 20S core particle (CP) and one or two 19S regulatory particles (RP). The 19S RP is responsible for recognizing, deubiquitinating, and unfolding ubiquitinated substrates for translocation into the 20S CP.[2]

The 20S core particle is a barrel-shaped structure composed of four stacked heptameric rings. The two outer α-rings form a gate that controls substrate entry, while the two inner β-rings contain the proteolytic active sites.[3] In mammals, three of the seven β-subunits are catalytically active:

-

β1 (PSMB6): Exhibits caspase-like (or post-glutamyl peptide hydrolyzing) activity, cleaving after acidic residues.[4]

-

β2 (PSMB7): Possesses trypsin-like activity, cleaving after basic residues.[4]

-

β5 (PSMB5): Displays chymotrypsin-like activity, cleaving after large hydrophobic residues.[4][5]

The chymotrypsin-like activity is often considered the most critical for the degradation of a wide range of protein substrates and is a primary target for the development of proteasome inhibitors.[6]

The Chymotrypsin-Like Activity: Mechanism and Substrate Specificity

The chymotrypsin-like active site in the β5 subunit utilizes a threonine residue (Thr1) as the catalytic nucleophile.[7] This site preferentially cleaves peptide bonds on the carboxyl side of large, hydrophobic amino acid residues such as tyrosine, phenylalanine, and leucine. This specificity is crucial for the degradation of a vast array of cellular proteins, including regulatory proteins involved in cell cycle progression, apoptosis, and signal transduction.

Role in Cellular Signaling Pathways

The chymotrypsin-like activity of the proteasome is a critical regulator of key signaling pathways, primarily through the degradation of inhibitory proteins or transcription factors themselves.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that play a central role in inflammation, immunity, and cell survival.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, marking it for ubiquitination by an E3 ubiquitin ligase complex.[9] The polyubiquitinated IκBα is then recognized and degraded by the 26S proteasome, a process heavily reliant on its chymotrypsin-like activity.[5][10] The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of its target genes.[1]

The p53 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle, apoptosis, and genomic stability.[11] The cellular levels of p53 are kept low under normal conditions through continuous degradation by the ubiquitin-proteasome system.[4] The E3 ubiquitin ligase MDM2 is a primary negative regulator of p53, binding to its N-terminus and promoting its ubiquitination.[7] Polyubiquitinated p53 is then targeted for degradation by the 26S proteasome, a process dependent on its chymotrypsin-like activity.[6] In response to cellular stress, such as DNA damage, p53 is post-translationally modified, which prevents its interaction with MDM2, leading to its stabilization, accumulation, and activation as a transcription factor.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. MG-132 | Cell Signaling Technology [cellsignal.com]

- 3. oprozomib.org [oprozomib.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Ubiquitination and Degradation of the Inhibitors of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p53 Ubiquitination and proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Ubiquitin-proteasome pathway: Significance and symbolism [wisdomlib.org]

- 11. media.cellsignal.com [media.cellsignal.com]

Methodological & Application

Application Notes: Utilizing Z-Gly-Pro-Phe-Leu-CHO for Apoptosis Induction and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Pro-Phe-Leu-CHO is a potent and highly selective tetrapeptide aldehyde inhibitor of the proteasome.[1][2] The ubiquitin-proteasome system is a critical pathway for protein degradation, and its inhibition has been shown to be a powerful strategy to induce apoptosis, particularly in cancer cells.[3][4][5] By disrupting cellular protein homeostasis, Z-Gly-Pro-Phe-Leu-CHO triggers a cascade of events leading to programmed cell death. These application notes provide a comprehensive guide to using Z-Gly-Pro-Phe-Leu-CHO as a tool to induce and study apoptosis in various cell systems. Detailed protocols for key apoptosis assays are provided to enable researchers to effectively incorporate this compound into their workflows.

Mechanism of Action: Proteasome Inhibition Leading to Apoptosis

Z-Gly-Pro-Phe-Leu-CHO exerts its pro-apoptotic effects by inhibiting the chymotrypsin-like activity of the 20S proteasome. This inhibition leads to the accumulation of ubiquitinated proteins, which in turn triggers several pro-apoptotic signaling pathways:

-

Endoplasmic Reticulum (ER) Stress: The buildup of misfolded proteins in the ER leads to the unfolded protein response (UPR), which, when prolonged, activates apoptotic pathways.[6]

-

Activation of Caspases: Proteasome inhibition can lead to the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3 and -7), which are central to the apoptotic cascade.[7][8]

-

Mitochondrial Dysfunction: Inhibition of the proteasome can cause mitochondrial membrane depolarization and the release of pro-apoptotic factors like cytochrome c.[9][10]

-

Stabilization of Pro-Apoptotic Proteins: The degradation of pro-apoptotic proteins such as p53, Bax, and Bak is prevented, leading to their accumulation and the promotion of apoptosis.[11][12]

Data Presentation: Efficacy of Z-Gly-Pro-Phe-Leu-CHO in Apoptosis Induction

The following tables summarize the effective concentration and incubation times for inducing apoptosis using Z-Gly-Pro-Phe-Leu-CHO in various cell lines. These values are based on typical findings for structurally similar peptide aldehyde proteasome inhibitors like MG132.[3][4][5][7][9] Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell system.

Table 1: Effective Concentration Range of Z-Gly-Pro-Phe-Leu-CHO for Apoptosis Induction

| Cell Line Type | Example Cell Lines | Effective Concentration (µM) | Incubation Time (hours) |

| Human Osteosarcoma | U2OS | 1 - 5 | 24 |

| Human Gallbladder Carcinoma | GBC-SD | 2.5 - 10 | 48 |

| Human Malignant Pleural Mesothelioma | NCI-H2452, NCI-H2052 | 0.25 - 2 | 36 - 48 |

| Human Esophageal Squamous Cell Carcinoma | EC9706 | 2 - 10 | 24 - 36 |

| Human Ovarian Cancer | ES-2, HEY-T30, OVCAR-3 | 0.5 - 2 | 18 - 24 |

Table 2: Expected Outcomes in Apoptosis Assays with Z-Gly-Pro-Phe-Leu-CHO

| Assay | Parameter Measured | Expected Result with Z-Gly-Pro-Phe-Leu-CHO |

| Cell Viability Assay (e.g., MTT) | Metabolic activity | Dose- and time-dependent decrease |

| Annexin V-FITC/PI Staining | Phosphatidylserine externalization and membrane integrity | Increase in Annexin V positive cells (early apoptosis) and Annexin V/PI double-positive cells (late apoptosis/necrosis) |

| Caspase-3/7 Activity Assay | Activity of executioner caspases | Dose- and time-dependent increase in fluorescence or colorimetric signal |

| TUNEL Assay | DNA fragmentation | Increase in the number of TUNEL-positive cells (fluorescent or brown staining) |

Experimental Protocols

The following are detailed protocols for key experiments to assess apoptosis induced by Z-Gly-Pro-Phe-Leu-CHO.

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

-

Z-Gly-Pro-Phe-Leu-CHO

-

Cell line of interest

-

Complete culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of Z-Gly-Pro-Phe-Leu-CHO in complete culture medium.

-

Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]

Materials:

-

Z-Gly-Pro-Phe-Leu-CHO

-

Cell line of interest

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Z-Gly-Pro-Phe-Leu-CHO at the desired concentrations for the appropriate time.

-

Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Measurement of Caspase-3 Activity

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[6][16][17][18]

Materials:

-

Z-Gly-Pro-Phe-Leu-CHO

-

Cell line of interest

-

Cell lysis buffer

-

Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD substrate)

-

96-well plate

-

Microplate reader

Procedure:

-

Treat cells with Z-Gly-Pro-Phe-Leu-CHO as described previously.

-

Lyse the cells according to the assay kit manufacturer's instructions.

-

Determine the protein concentration of the cell lysates.

-

Add 50-100 µg of protein lysate to each well of a 96-well plate.

-

Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric) using a microplate reader.

-

Express caspase-3 activity as fold change relative to the untreated control.

Protocol 4: Detection of DNA Fragmentation by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[19][20][21]

Materials:

-

Z-Gly-Pro-Phe-Leu-CHO

-

Cells grown on coverslips or slides

-

TUNEL assay kit (colorimetric or fluorescent)

-

Paraformaldehyde (4%)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

Microscope (light or fluorescence)

Procedure:

-

Treat cells with Z-Gly-Pro-Phe-Leu-CHO.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with the permeabilization solution for 2 minutes on ice.

-

Wash the cells with PBS.

-

Follow the TUNEL kit manufacturer's protocol for the TdT-mediated dUTP nick end labeling reaction.

-

For colorimetric detection, add the substrate (e.g., DAB) and counterstain with methyl green.

-

For fluorescent detection, mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize and quantify the TUNEL-positive cells using a microscope.

Conclusion

Z-Gly-Pro-Phe-Leu-CHO is a valuable pharmacological tool for inducing and studying apoptosis. By inhibiting the proteasome, it activates multiple downstream pathways that converge on the execution of programmed cell death. The protocols outlined in these application notes provide a robust framework for researchers to investigate the apoptotic effects of Z-Gly-Pro-Phe-Leu-CHO in their specific experimental systems. Careful optimization of inhibitor concentration and incubation time is recommended to achieve reproducible and meaningful results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Proteasome inhibitor MG132 inhibits the proliferation and promotes the cisplatin-induced apoptosis of human esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mpbio.com [mpbio.com]

- 7. Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The proteasome inhibitor bortezomib induces apoptosis in human retinoblastoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. apexbt.com [apexbt.com]

- 14. yeasenbio.com [yeasenbio.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. media.cellsignal.com [media.cellsignal.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. info.gbiosciences.com [info.gbiosciences.com]

- 20. promega.com [promega.com]

- 21. TUNEL Assays | Thermo Fisher Scientific - IN [thermofisher.com]

Application Notes and Protocols for Z-Gly-Pro-Phe-Leu-CHO in Ubiquitin Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Pro-Phe-Leu-CHO, also known as Z-GPFL-CHO, is a synthetic tetrapeptide aldehyde that functions as a potent and selective inhibitor of the proteasome. While not a direct inhibitor of deubiquitinating enzymes (DUBs), Z-GPFL-CHO is a valuable tool in ubiquitin research. Its application lies in its ability to block the degradation of polyubiquitinated proteins by the 26S proteasome, leading to their intracellular accumulation. This induced accumulation is instrumental for studying the dynamics of protein ubiquitination, identifying novel substrates of the ubiquitin-proteasome system (UPS), and elucidating the cellular pathways regulated by ubiquitin-mediated proteolysis.

The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of the majority of intracellular proteins, thereby regulating a myriad of cellular functions including cell cycle progression, signal transduction, and quality control of protein folding. Dysregulation of this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders. Z-GPFL-CHO and other proteasome inhibitors serve as essential chemical probes to investigate the intricacies of this system.

Mechanism of Action

Z-GPFL-CHO, as a peptide aldehyde, exerts its inhibitory effect on the proteasome through the formation of a reversible, covalent hemiacetal adduct with the N-terminal threonine residue within the catalytic β-subunits of the 20S proteasome core particle. This interaction effectively blocks the chymotrypsin-like, trypsin-like, and peptidyl-glutamyl peptide hydrolyzing (caspase-like) activities of the proteasome, thereby preventing the degradation of ubiquitinated proteins.

Quantitative Data

The inhibitory potency of Z-Gly-Pro-Phe-Leu-CHO against the different catalytic activities of the proteasome is summarized in the table below.

| Parameter | Value | Proteasomal Activity |

| Ki | 1.5 µM | Branched-chain amino acid preferring |

| Ki | 2.3 µM | Small neutral amino acid preferring |

| Ki | 40.5 µM | Chymotrypsin-like |

| IC50 | 3.1 µM | Peptidyl-glutamyl peptide hydrolyzing |

Table 1: Inhibitory constants (Ki) and half-maximal inhibitory concentration (IC50) of Z-Gly-Pro-Phe-Leu-CHO against various proteasomal activities.[1]

Visualizing the Ubiquitin-Proteasome Pathway and Inhibition

The following diagrams illustrate the key concepts of the ubiquitin-proteasome system and the mechanism of action of Z-Gly-Pro-Phe-Leu-CHO.

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Caption: Mechanism of proteasome inhibition by Z-Gly-Pro-Phe-Leu-CHO.

Experimental Protocols

The following protocols provide a general framework for utilizing Z-Gly-Pro-Phe-Leu-CHO in cell culture experiments to study protein ubiquitination.

Note: While specific protocols for Z-Gly-Pro-Phe-Leu-CHO are not widely published, the following protocols are adapted from established methods for the structurally similar and commonly used proteasome inhibitor, MG132.[2][3][4][5] Researchers should perform dose-response and time-course experiments to determine the optimal concentration and duration of Z-Gly-Pro-Phe-Leu-CHO treatment for their specific cell line and experimental goals.

Protocol 1: Accumulation of Ubiquitinated Proteins in Cultured Cells

This protocol describes the treatment of cultured cells with Z-Gly-Pro-Phe-Leu-CHO to induce the accumulation of polyubiquitinated proteins for subsequent analysis by western blotting.

Materials:

-

Z-Gly-Pro-Phe-Leu-CHO (powder)

-

Dimethyl sulfoxide (DMSO)

-

Cultured cells (e.g., HEK293T, HeLa, U2OS)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and DUB inhibitors (e.g., PMSF, N-ethylmaleimide)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Western blotting apparatus and reagents

-

Antibodies: anti-Ubiquitin (e.g., P4D1 or FK2), anti-target protein, and appropriate secondary antibodies.

Procedure:

-

Prepare Z-Gly-Pro-Phe-Leu-CHO Stock Solution: Dissolve Z-Gly-Pro-Phe-Leu-CHO in DMSO to prepare a 10 mM stock solution. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.

-

Treatment:

-

Thaw an aliquot of the 10 mM Z-Gly-Pro-Phe-Leu-CHO stock solution.

-

Dilute the stock solution in complete cell culture medium to the desired final concentration (typically in the range of 1-20 µM). Also, prepare a vehicle control (DMSO) at the same final concentration as the Z-Gly-Pro-Phe-Leu-CHO treatment.

-

Remove the old medium from the cells and replace it with the medium containing Z-Gly-Pro-Phe-Leu-CHO or the vehicle control.

-

Incubate the cells for the desired period (typically 2-8 hours).

-

-

Cell Lysis:

-

After incubation, place the culture dish on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add ice-cold lysis buffer.

-

Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification and Western Blotting:

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane and probe with primary antibodies against ubiquitin and your protein of interest, followed by incubation with appropriate HRP-conjugated secondary antibodies.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the results. An increase in high molecular weight smearing for the anti-ubiquitin blot in the Z-Gly-Pro-Phe-Leu-CHO treated sample indicates the accumulation of polyubiquitinated proteins.

-

Protocol 2: Immunoprecipitation of Ubiquitinated Proteins

This protocol details the immunoprecipitation of a specific protein to assess its ubiquitination status following proteasome inhibition.

Materials:

-

All materials from Protocol 1

-

Antibody for immunoprecipitation (specific to the protein of interest)

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., Laemmli sample buffer)

Procedure:

-

Cell Treatment and Lysis: Follow steps 1-4 from Protocol 1 to generate cell lysates from Z-Gly-Pro-Phe-Leu-CHO-treated and control cells.

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add protein A/G beads to the cell lysate and incubate with rotation for 1 hour at 4°C.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

To the pre-cleared lysate, add the primary antibody specific to your protein of interest.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add protein A/G beads and incubate for an additional 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all residual buffer.

-

-

Elution and Western Blotting:

-

Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.

-

Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Perform western blotting as described in Protocol 1, probing with an anti-ubiquitin antibody to detect the ubiquitinated forms of your protein of interest. A ladder of higher molecular weight bands in the Z-Gly-Pro-Phe-Leu-CHO treated sample indicates increased ubiquitination.

-

Caption: General experimental workflow for studying protein ubiquitination.

Applications in Drug Development

The use of Z-Gly-Pro-Phe-Leu-CHO and other proteasome inhibitors is pivotal in drug discovery and development. They can be utilized to:

-

Validate the Ubiquitin-Proteasome System as a Therapeutic Target: By observing the cellular effects of proteasome inhibition, researchers can assess the potential of targeting this pathway for various diseases.

-

Identify Novel Substrates of E3 Ligases: In combination with genetic or chemical perturbation of specific E3 ligases, proteasome inhibitors can help identify the substrates of these enzymes.

-

Screen for Modulators of the Ubiquitin-Proteasome System: Z-Gly-Pro-Phe-Leu-CHO can be used as a positive control in high-throughput screens designed to identify novel inhibitors or activators of the UPS.

Conclusion

Z-Gly-Pro-Phe-Leu-CHO is a valuable research tool for investigating the ubiquitin-proteasome system. Its ability to potently inhibit the proteasome allows for the accumulation and subsequent study of ubiquitinated proteins. The protocols and information provided herein offer a foundation for researchers to incorporate this compound into their studies of ubiquitin-mediated cellular processes and to explore the therapeutic potential of targeting the proteasome. As with any inhibitor, careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MG-132 | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Z-Gly-Pro-Phe-Leu-CHO in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of Z-Gly-Pro-Phe-Leu-CHO, a potent and selective proteasome inhibitor, in Western blot analysis to study the ubiquitin-proteasome system (UPS) and its role in various cellular signaling pathways.

Introduction

Z-Gly-Pro-Phe-Leu-CHO is a tetrapeptide aldehyde that functions as a highly selective inhibitor of the proteasome.[1][2][3][4] The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. Inhibition of the proteasome leads to the accumulation of polyubiquitinated proteins, which can be readily detected by Western blot analysis. This makes Z-Gly-Pro-Phe-Leu-CHO a valuable tool for investigating the role of the UPS in protein degradation and cellular signaling.

Mechanism of Action

Z-Gly-Pro-Phe-Leu-CHO primarily inhibits the chymotrypsin-like activity of the 20S proteasome. By blocking the proteolytic activity of this complex, the degradation of proteins targeted by the ubiquitin pathway is prevented. This results in a cellular accumulation of proteins that are normally degraded, allowing for their detection and analysis by methods such as Western blotting.

Data Presentation: Inhibitory Activity of Z-Gly-Pro-Phe-Leu-CHO

The following table summarizes the known inhibitory constants for Z-Gly-Pro-Phe-Leu-CHO, providing a basis for determining appropriate working concentrations in cell-based assays.

| Proteasomal Activity | Inhibitory Constant |

| Branched-chain amino acid preferring | Ki = 1.5 µM |

| Small neutral amino acid preferring | Ki = 2.3 µM |

| Chymotrypsin-like | Ki = 40.5 µM |

| Peptidyl-glutamyl peptide hydrolyzing | IC50 = 3.1 µM |

Data sourced from MedChemExpress.[1][3]

Experimental Protocols

Protocol 1: Induction of Ubiquitinated Protein Accumulation for Western Blot Analysis

This protocol describes the treatment of cultured cells with Z-Gly-Pro-Phe-Leu-CHO to inhibit proteasomal activity and induce the accumulation of ubiquitinated proteins for subsequent detection by Western blot.

Materials:

-

Z-Gly-Pro-Phe-Leu-CHO (powder)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer (or other suitable lysis buffer)

-

Protease inhibitor cocktail

-

Phosphatase inhibitor cocktail

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

Cell scrapers

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Z-Gly-Pro-Phe-Leu-CHO in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Prepare complete lysis buffer by adding protease and phosphatase inhibitors to the RIPA buffer immediately before use.

-

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.

-

On the day of the experiment, dilute the 10 mM Z-Gly-Pro-Phe-Leu-CHO stock solution in pre-warmed cell culture medium to the desired final concentration. Based on the IC50 and Ki values, a starting concentration range of 1-10 µM is recommended. A dose-response experiment is advised to determine the optimal concentration for the specific cell line and experimental goals.

-

As a negative control, prepare a vehicle-treated sample by adding an equivalent volume of DMSO to the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing Z-Gly-Pro-Phe-Leu-CHO or the DMSO vehicle.

-

Incubate the cells for a predetermined period. A time course experiment (e.g., 2, 4, 6, 8 hours) is recommended to determine the optimal treatment duration for observing the accumulation of ubiquitinated proteins.

-

-

Cell Lysis:

-

After treatment, place the cell culture dishes on ice.

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Aspirate the PBS and add an appropriate volume of ice-cold complete lysis buffer to the dish (e.g., 100-200 µL for a 6 cm dish).

-

Using a cell scraper, scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add an appropriate volume of 4x Laemmli sample buffer to the normalized protein samples and boil at 95-100°C for 5 minutes.

-

-

Western Blot Analysis:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ubiquitin (to detect polyubiquitinated proteins) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increased smear of high molecular weight bands in the Z-Gly-Pro-Phe-Leu-CHO treated lanes compared to the control indicates the accumulation of ubiquitinated proteins.

-

Visualizations

Ubiquitin-Proteasome System Workflow

Caption: Workflow of the Ubiquitin-Proteasome System and the point of inhibition by Z-Gly-Pro-Phe-Leu-CHO.

Hedgehog Signaling Pathway and Proteasome Inhibition

Caption: Simplified diagram of the Hedgehog signaling pathway, illustrating the role of the proteasome in Gli protein processing and the effect of Z-Gly-Pro-Phe-Leu-CHO.

Troubleshooting

-

No increase in ubiquitinated protein signal:

-

Increase the concentration of Z-Gly-Pro-Phe-Leu-CHO.

-

Increase the treatment duration.

-

Ensure the proteasome inhibitor stock solution is fresh and has been stored correctly.

-

Confirm the efficacy of the anti-ubiquitin antibody.

-

-

High background in Western blot:

-

Optimize the blocking conditions (e.g., increase blocking time, change blocking agent).

-

Decrease the concentration of the primary or secondary antibody.

-

Increase the number and duration of washing steps.

-

-

Cell toxicity:

-

Decrease the concentration of Z-Gly-Pro-Phe-Leu-CHO.

-

Reduce the treatment duration.

-

Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of the inhibitor for your specific cell line.

-

Conclusion

Z-Gly-Pro-Phe-Leu-CHO is a valuable research tool for studying the ubiquitin-proteasome system. The provided protocols and diagrams offer a comprehensive guide for its application in Western blot analysis to investigate protein degradation and its impact on cellular signaling pathways. As with any experimental system, optimization of concentrations and treatment times is crucial for obtaining reliable and reproducible results.

References

Preparing Z-Gly-Pro-Phe-Leu-CHO Stock Solution in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of a Z-Gly-Pro-Phe-Leu-CHO stock solution in Dimethyl Sulfoxide (DMSO). Z-Gly-Pro-Phe-Leu-CHO is a potent and selective synthetic tetrapeptide aldehyde that functions as a proteasome inhibitor, making it a valuable tool in studying the ubiquitin-proteasome pathway and its role in various cellular processes.

Chemical and Physical Properties

Z-Gly-Pro-Phe-Leu-CHO is a white to off-white lyophilized powder. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C30H38N4O6 | [1] |

| Molecular Weight | 550.65 g/mol | [1] |

| CAS Number | 159659-05-9 | [1] |

| Purity | Typically >95% | N/A |

| Appearance | Lyophilized powder | [2] |

Mechanism of Action and Biological Activity

Z-Gly-Pro-Phe-Leu-CHO is a cell-permeable and reversible inhibitor of the proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[3] Specifically, it inhibits the chymotrypsin-like activity of the 20S proteasome core particle. The aldehyde group of the peptide forms a reversible covalent bond with the active site threonine residues of the β5 subunit of the proteasome. This inhibition blocks the degradation of proteins targeted for destruction, leading to their accumulation within the cell. This mechanism is crucial for studying cellular processes regulated by protein turnover, such as cell cycle progression, apoptosis, and signal transduction.

The inhibitory activity of Z-Gly-Pro-Phe-Leu-CHO has been quantified against various proteolytic activities of the proteasome, as detailed in Table 2.

| Proteasomal Activity | Inhibition Constant (Ki) / IC50 | Reference |

| Branched-chain amino acid preferring | Ki = 1.5 µM | [4] |

| Small neutral amino acid preferring | Ki = 2.3 µM | [4] |

| Chymotrypsin-like | Ki = 40.5 µM | [4] |

| Peptidyl-glutamyl peptide hydrolyzing | IC50 = 3.1 µM | [4] |

Experimental Protocols

Preparation of a 10 mM Z-Gly-Pro-Phe-Leu-CHO Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Z-Gly-Pro-Phe-Leu-CHO in DMSO. It is crucial to use high-quality, anhydrous DMSO to ensure the stability and solubility of the peptide inhibitor.

Materials:

-

Z-Gly-Pro-Phe-Leu-CHO (lyophilized powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, RNase/DNase-free microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Equilibration: Before opening, allow the vial of lyophilized Z-Gly-Pro-Phe-Leu-CHO to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the compound.

-

Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.

-

Calculation of DMSO Volume: To prepare a 10 mM stock solution, calculate the required volume of DMSO based on the amount of peptide provided. The molecular weight of Z-Gly-Pro-Phe-Leu-CHO is 550.65 g/mol .

-

For 1 mg of peptide: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L) Volume (µL) = ((0.001 g / 550.65 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 181.6 µL

-

For 5 mg of peptide: Volume (µL) ≈ 908 µL

-

-

Reconstitution: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the peptide.

-

Dissolution: Gently vortex or swirl the vial until the peptide is completely dissolved. The solution should be clear and colorless. If necessary, sonication in a water bath for a few minutes can aid dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

General Protocol for Use in Cell-Based Assays

This protocol provides a general guideline for using the Z-Gly-Pro-Phe-Leu-CHO stock solution to treat cells in culture. The final working concentration will depend on the cell type and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.

Materials:

-

10 mM Z-Gly-Pro-Phe-Leu-CHO stock solution in DMSO

-

Cell culture medium appropriate for your cell line

-

Cells plated in multi-well plates

Procedure:

-

Thawing the Stock Solution: Thaw an aliquot of the 10 mM Z-Gly-Pro-Phe-Leu-CHO stock solution at room temperature.

-

Preparation of Working Solution: Prepare a series of dilutions of the stock solution in fresh cell culture medium to achieve the desired final concentrations. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5%, with many cell lines tolerating up to 1%.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiment.

-

Example for a 10 µM final concentration:

-

Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM working solution with 0.1% DMSO.

-

Add the desired volume of this working solution to your cells.

-

-

-

Cell Treatment: Remove the existing medium from the plated cells and replace it with the medium containing the desired concentration of Z-Gly-Pro-Phe-Leu-CHO or the vehicle control.

-

Incubation: Incubate the cells for the desired period, as determined by your experimental design.

-

Downstream Analysis: Following incubation, proceed with your planned downstream analysis, such as Western blotting for accumulated ubiquitinated proteins, cell viability assays, or cell cycle analysis.

Signaling Pathway and Experimental Workflow

Z-Gly-Pro-Phe-Leu-CHO targets the 26S proteasome within the ubiquitin-proteasome pathway. The following diagrams illustrate this pathway and a typical experimental workflow for studying the effects of the inhibitor.

Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of Z-Gly-Pro-Phe-Leu-CHO.

Caption: A typical experimental workflow for studying the effects of Z-Gly-Pro-Phe-Leu-CHO.

References

Application Notes and Protocols for Z-Gly-Pro-Phe-Leu-CHO: Determining Optimal Treatment Time for Maximal Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Pro-Phe-Leu-CHO (Z-GPFL-CHO) is a potent, cell-permeable tetrapeptide aldehyde that functions as a highly selective inhibitor of the proteasome, a critical component of the cellular protein degradation machinery. It also exhibits inhibitory activity against calpain. The aldehyde functional group of Z-GPFL-CHO allows it to form a reversible covalent bond with the active site threonine residues of the proteasome, leading to its inhibitory effect. Due to this mechanism, and consistent with other peptide aldehyde inhibitors, Z-GPFL-CHO is likely a slow-binding inhibitor. This implies that the time required to reach maximal inhibition is a critical parameter for its effective use in experimental settings.

These application notes provide a comprehensive guide to understanding and determining the optimal treatment time for achieving maximal inhibition with Z-Gly-Pro-Phe-Leu-CHO.

Mechanism of Action and Inhibition Kinetics

Z-Gly-Pro-Phe-Leu-CHO primarily targets the chymotrypsin-like, trypsin-like, and peptidyl-glutamyl peptide hydrolyzing (PGPH) activities of the 20S proteasome. The aldehyde moiety forms a hemiacetal adduct with the N-terminal threonine residue in the catalytic β-subunits of the proteasome.

The inhibition by peptide aldehydes is often a time-dependent process, characterized by a slow onset of inhibition. This "slow-binding" behavior means that the equilibrium between the enzyme, inhibitor, and the enzyme-inhibitor complex is not reached instantaneously. Consequently, pre-incubation of the enzyme with the inhibitor before adding the substrate is often necessary to achieve maximal and reproducible inhibition. For some slow-binding inhibitors, the half-life of dissociation from the enzyme can be several hours, making the inhibition effectively irreversible over the timescale of a typical experiment.

Quantitative Data Summary

The following table summarizes the known inhibitory constants for Z-Gly-Pro-Phe-Leu-CHO against various proteasomal activities. It is important to note that these values are typically determined under equilibrium conditions, which necessitates an adequate incubation time.

| Target Enzyme Activity | Inhibitor | Ki (µM) | IC50 (µM) | Reference |

| Proteasome (Branched chain amino acid preferring) | Z-Gly-Pro-Phe-Leu-CHO | 1.5 | - | [1] |

| Proteasome (Small neutral amino acid preferring) | Z-Gly-Pro-Phe-Leu-CHO | 2.3 | - | [1] |

| Proteasome (Chymotrypsin-like) | Z-Gly-Pro-Phe-Leu-CHO | 40.5 | - | [1] |

| Proteasome (Peptidyl-glutamyl peptide hydrolyzing) | Z-Gly-Pro-Phe-Leu-CHO | - | 3.1 | [1] |

Experimental Protocols

Protocol 1: Determination of Optimal Pre-incubation Time for Maximal Inhibition of Purified 20S Proteasome

This protocol is designed to empirically determine the optimal pre-incubation time for Z-Gly-Pro-Phe-Leu-CHO to achieve maximal inhibition of the chymotrypsin-like activity of the 20S proteasome.

Materials:

-

Purified 20S Proteasome

-

Z-Gly-Pro-Phe-Leu-CHO (stock solution in DMSO)

-

Proteasome substrate (e.g., Suc-LLVY-AMC)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare Reagents:

-

Dilute the purified 20S proteasome in assay buffer to the desired working concentration.

-

Prepare a series of dilutions of Z-Gly-Pro-Phe-Leu-CHO in assay buffer. It is recommended to test a concentration at or above the Ki/IC50 value.

-

Prepare the proteasome substrate in assay buffer at a concentration of 2x the final desired concentration.

-

-

Experimental Setup:

-

Design a time-course experiment with pre-incubation times ranging from 0 minutes to several hours (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

For each time point, prepare triplicate wells for the inhibitor and a control (DMSO vehicle).

-

-

Pre-incubation:

-

To the appropriate wells of the 96-well plate, add the diluted 20S proteasome and the Z-Gly-Pro-Phe-Leu-CHO dilution (or DMSO).

-

Incubate the plate at 37°C for the designated pre-incubation times.

-

-

Initiate Reaction:

-

Following each pre-incubation period, add the 2x proteasome substrate to all wells to initiate the enzymatic reaction.

-

-

Measure Fluorescence:

-

Immediately begin reading the fluorescence intensity every 2 minutes for a total of 60-90 minutes.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time plot) for each well.

-

Determine the percentage of inhibition for each pre-incubation time point relative to the DMSO control.

-

Plot the percentage of inhibition versus the pre-incubation time to identify the time required to reach maximal inhibition. Based on the kinetics of similar compounds, a pre-incubation time of at least 2 hours may be necessary to approach maximal inhibition.

-

Protocol 2: In-Cell Proteasome Activity Assay with Z-Gly-Pro-Phe-Leu-CHO Treatment

This protocol outlines the treatment of cultured cells with Z-Gly-Pro-Phe-Leu-CHO to assess its inhibitory effect on intracellular proteasome activity.

Materials:

-

Cultured cells of interest

-

Z-Gly-Pro-Phe-Leu-CHO (stock solution in DMSO)

-

Cell culture medium

-

Proteasome-Glo™ Cell-Based Assay (or similar)

-

Lysis buffer

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well white-walled plate at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

-

Inhibitor Treatment (Time Course):

-

Prepare dilutions of Z-Gly-Pro-Phe-Leu-CHO in cell culture medium.

-

Treat the cells with the inhibitor dilutions or DMSO vehicle for various durations (e.g., 1, 2, 4, 8, 12, 24 hours).

-

-

Cell Lysis and Proteasome Activity Measurement:

-

At the end of each treatment period, wash the cells with PBS.

-

Lyse the cells according to the manufacturer's protocol for the chosen proteasome activity assay kit.

-

Add the luminogenic substrate to the cell lysates.

-

-

Measure Luminescence:

-

Incubate the plate at room temperature for the recommended time.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of proteasome inhibition for each treatment time point compared to the DMSO-treated control cells.

-

Plot the percentage of inhibition versus treatment time to determine the time required for maximal intracellular proteasome inhibition.

-

Visualizations

Caption: Mechanism of Z-GPFL-CHO inhibition.

Caption: Experimental workflow for optimization.

Conclusion

The tetrapeptide aldehyde Z-Gly-Pro-Phe-Leu-CHO is a valuable tool for studying the roles of the proteasome and calpain in various cellular processes. Due to its likely slow-binding inhibition kinetics, determining the optimal treatment time is crucial for obtaining accurate and reproducible results. The provided protocols offer a systematic approach to empirically determine the necessary incubation time for achieving maximal inhibition in both in vitro and cell-based assays. Researchers should perform these time-course experiments to validate the optimal conditions for their specific experimental system.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Z-Gly-Pro-Phe-Leu-CHO Working Concentration

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Z-Gly-Pro-Phe-Leu-CHO, a potent tetrapeptide aldehyde inhibitor of the proteasome. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing its working concentration and ensuring successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Z-Gly-Pro-Phe-Leu-CHO?

Z-Gly-Pro-Phe-Leu-CHO is a highly selective and potent inhibitor of the proteasome, a multi-catalytic protease complex crucial for protein degradation. It primarily targets the chymotrypsin-like, branched-chain amino acid-preferring, and small neutral amino acid-preferring activities within the 20S proteasome core.[1] By inhibiting the proteasome, it prevents the degradation of ubiquitinated proteins, leading to their accumulation and subsequent cellular responses such as cell cycle arrest and apoptosis.

Q2: What is a good starting concentration for my experiments?

A good starting point for determining the optimal working concentration is to consider the inhibitor's potency against different proteasomal activities. The known inhibitory constants (Ki) and the half-maximal inhibitory concentration (IC50) are valuable references. Based on available data, a concentration range of 1-10 µM is a reasonable starting point for many cell-based assays. However, the ideal concentration is cell-type dependent and should be determined empirically through a dose-response experiment.

Q3: How should I prepare and store Z-Gly-Pro-Phe-Leu-CHO?

For long-term storage, the lyophilized powder should be stored at -20°C. To prepare a stock solution, dissolve the powder in a suitable solvent such as DMSO. For in-use solutions, it is recommended to prepare fresh dilutions in your cell culture medium or assay buffer. Avoid repeated freeze-thaw cycles of the stock solution.

Q4: How can I confirm that Z-Gly-Pro-Phe-Leu-CHO is inhibiting the proteasome in my cells?

The most direct way to confirm proteasome inhibition is to measure the accumulation of ubiquitinated proteins. This can be achieved by performing a western blot analysis on lysates from treated and untreated cells using an antibody that recognizes ubiquitin. An increase in high molecular weight ubiquitin smears in the treated samples indicates successful proteasome inhibition. Another method is to perform a proteasome activity assay using a fluorogenic substrate.

Quantitative Data Summary

| Parameter | Value | Reference |

| Ki (Branched chain amino acid preferring activity) | 1.5 µM | [1] |

| Ki (Small neutral amino acid preferring activity) | 2.3 µM | [1] |

| Ki (Chymotrypsin-like activity) | 40.5 µM | [1] |

| IC50 (Peptidyl-glutamyl peptide hydrolyzing activity) | 3.1 µM | [1] |

Experimental Protocols

Protocol 1: Determining Optimal Working Concentration using a Cell Viability Assay

This protocol outlines a method to determine the cytotoxic effects of Z-Gly-Pro-Phe-Leu-CHO on a specific cell line and thereby identify an appropriate concentration range for further experiments.

Materials:

-

Z-Gly-Pro-Phe-Leu-CHO

-

Cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the treatment period.

-

Compound Preparation: Prepare a 2X stock solution of Z-Gly-Pro-Phe-Leu-CHO in complete cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).

-

Treatment: After allowing the cells to adhere overnight, carefully remove the medium and add 100 µL of the 2X Z-Gly-Pro-Phe-Leu-CHO dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Ubiquitinated Proteins

This protocol describes how to detect the accumulation of ubiquitinated proteins in cells treated with Z-Gly-Pro-Phe-Leu-CHO.

Materials:

-

Cells treated with Z-Gly-Pro-Phe-Leu-CHO and vehicle control

-

Lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors (e.g., NEM, PMSF)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ubiquitin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated and control cells on ice using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-